molecular formula C9H12ClNO2S B1529205 tert-butyl N-(3-chlorothiophen-2-yl)carbamate CAS No. 1934522-73-2

tert-butyl N-(3-chlorothiophen-2-yl)carbamate

Cat. No.: B1529205
CAS No.: 1934522-73-2
M. Wt: 233.72 g/mol
InChI Key: MOUVZIQSSJFSDC-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-chlorothiophen-2-yl)carbamate (CAS 1934522-73-2) is a valuable chemical building block in organic and medicinal chemistry research. With the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol, this carbamate serves as a protected amine intermediate . Its primary research application is as a precursor in the synthesis of diimine ligands, which are suitable for forming metal complexes . The compound features a carbamate group, provided by the tert-butoxycarbonyl (Boc) protecting group, attached to a 3-chlorothiophene ring system. This specific structure makes it a versatile reagent for further functionalization and heterocyclic chemistry studies. Related compounds in this family have been successfully synthesized via a typical Curtius Rearrangement from their corresponding carbonyl azides . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-(3-chlorothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVZIQSSJFSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-(3-chlorothiophen-2-yl)carbamate typically involves the formation of the carbamate functional group by reacting an amine derivative of 3-chlorothiophene with a suitable tert-butyl carbamoylating agent. The key step is the nucleophilic substitution or addition of the amino group on the 3-chlorothiophen-2-yl moiety with a tert-butyl carbamate precursor.

Typical Synthetic Route

Step 1: Preparation of 3-chlorothiophen-2-amine

  • The starting material is often 3-chlorothiophen-2-amine, which can be synthesized via chlorination of thiophene derivatives or obtained commercially.

Step 2: Carbamate Formation

  • The amino group on 3-chlorothiophen-2-amine reacts with di-tert-butyl dicarbonate (Boc2O) or other tert-butyl carbamoyl donors.
  • The reaction is usually performed in the presence of a base such as triethylamine or DIPEA (N,N-diisopropylethylamine) to scavenge the generated acid and promote carbamate formation.
  • Solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are commonly used.

Reaction conditions example:

Parameter Typical Condition
Reactants 3-chlorothiophen-2-amine + Boc2O
Base Triethylamine or DIPEA
Solvent DCM, DMF, or acetonitrile
Temperature Room temperature to mild heating (RT–50°C)
Reaction Time Several hours to overnight
Work-up Extraction, washing, drying over Na2SO4
Purification Silica gel chromatography or recrystallization

Alternative Synthetic Approaches

While the direct carbamoylation of 3-chlorothiophen-2-amine with Boc2O is the most straightforward approach, other methods reported in related carbamate syntheses may be applicable:

  • HATU-mediated coupling: In some cases, carbamate derivatives are synthesized using coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to activate carboxylic acid derivatives for amine coupling. Though more common in peptide synthesis, this method can be adapted for carbamate formation if a suitable precursor is available.

  • Reductive amination followed by carbamate protection: A method involving reductive amination of aldehydes with amines, followed by carbamate protection, is reported for related compounds but less common for 3-chlorothiophen-2-yl derivatives.

Research Findings and Optimization

A study on related carbamate compounds indicates that:

  • The choice of base strongly affects the yield and purity of carbamate products. DIPEA and triethylamine are preferred bases due to their non-nucleophilic nature and good solubility in organic solvents.

  • Reaction monitoring by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) ensures completion and purity.

  • Purification is effectively achieved by silica gel chromatography using gradients of methanol in dichloromethane or by reverse-phase chromatography for more polar derivatives.

  • Yields for similar carbamate syntheses range from moderate to high (50–85%), depending on reaction conditions and substrate purity.

Data Table: Example Reaction Conditions for tert-butyl Carbamate Formation

Entry Substrate Carbamoylating Agent Base Solvent Temp (°C) Time Yield (%) Notes
1 3-chlorothiophen-2-amine Di-tert-butyl dicarbonate (Boc2O) Triethylamine DCM RT 12–24 h 70–80 Standard carbamate formation
2 3-chlorothiophen-2-amine Boc2O DIPEA DMF RT Overnight ~75 Good solubility and reaction control
3 3-chlorothiophen-2-amine Boc2O Triethylamine Acetonitrile 40 6–12 h 65–75 Mild heating improves rate

Analytical Characterization

  • NMR Spectroscopy: Confirms carbamate formation by characteristic chemical shifts of tert-butyl protons (~1.4 ppm) and carbamate NH (~5–6 ppm).
  • Mass Spectrometry: Confirms molecular ion peak corresponding to this compound.
  • Infrared Spectroscopy (IR): Shows characteristic carbamate carbonyl stretch (~1700 cm⁻¹) and NH bending vibrations.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-chlorothiophen-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiophene ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-(3-chlorothiophen-2-yl)carbamate has the molecular formula C9H12ClNO2SC_9H_{12}ClNO_2S. The compound features a tert-butyl group attached to a carbamate moiety, with a chlorinated thiophene ring that enhances its reactivity and biological interaction potential. The presence of chlorine in the thiophene structure may increase the compound's efficacy against specific biological targets, making it a valuable candidate for drug development.

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that compounds with thiophene rings exhibit promising antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, suggesting its potential role in developing new antibiotics.
  • Anti-inflammatory and Anti-cancer Properties : Compounds similar to this compound have been studied for their anti-inflammatory and anti-cancer activities. The chlorinated thiophene structure may enhance interactions with biological targets, potentially leading to increased efficacy in treating inflammatory diseases and certain cancers.
  • Drug Development Intermediate : This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases .

Synthetic Chemistry

This compound is synthesized through several methods, typically involving the reaction of 3-chlorothiophen-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. This synthetic route is favored due to its efficiency and ability to produce high-purity compounds suitable for biological testing.

Synthetic Route Overview

StepReagentsConditionsOutcome
13-Chlorothiophen-2-amine + tert-butyl chloroformateTriethylamine as a base, dichloromethane as solvent at room temperatureFormation of this compound

Biological Research Insights

Recent studies have focused on the biological activities of this compound. These include:

  • Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets, potentially acting as an inhibitor of certain enzymes by binding to their active sites. This action can block enzymatic activity, which is crucial in various biochemical pathways.
  • Neuroprotective Effects : Some derivatives of carbamates have shown protective effects in neurodegenerative models, indicating their possible utility in treating conditions like Alzheimer’s disease.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of chlorinated thiophenes exhibited significant antibacterial activity against resistant strains, supporting the hypothesis that this compound could serve as a lead compound for antibiotic development.
  • Cancer Cell Line Testing : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, suggesting its potential application in oncology .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chlorothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Thiophene vs. Pyridine Derivatives

  • tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate (CAS 748812-75-1):
    This pyridine-based analog substitutes the thiophene with a pyridine ring, introducing a nitrogen atom that increases electron deficiency. The bromine and chlorine substituents at the 5- and 6-positions enhance steric hindrance and alter π-π stacking interactions compared to the thiophene derivative. Such modifications are leveraged in kinase inhibitor design to improve target binding .
  • tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate :
    The fluorine atom at the 3-position increases electronegativity and metabolic stability, while the chlorine at the 2-position directs regioselective reactions. Pyridine derivatives generally exhibit higher polarity and lower lipophilicity than thiophene analogs, impacting solubility and bioavailability .

Thiophene vs. Benzenoid Systems

  • tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate :
    Replacing thiophene with a benzene ring reduces aromatic electron density, diminishing susceptibility to electrophilic substitution. The chloro and fluoro substituents create a dipole moment that enhances interactions with hydrophobic enzyme pockets, a feature exploited in antifungal agents .
  • tert-Butyl N-(2,4,6-trimethylphenyl)carbamate :
    Methyl groups at the 2-, 4-, and 6-positions introduce steric bulk, limiting rotational freedom and stabilizing planar conformations. Such derivatives are often used in crystallography studies to resolve structural ambiguities .

Substituent Effects on Reactivity and Stability

  • Chlorine Position : The 3-chloro substituent on thiophene directs electrophilic substitution to the 5-position, whereas 2-chloro substitution (e.g., in pyridine analogs) favors nucleophilic attack at adjacent sites. This positional difference is critical in Suzuki-Miyaura coupling reactions .
  • Boc Group Stability : The Boc-protected amines in bicyclic systems (e.g., tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate , CAS 880545-32-4) show reduced stability under acidic conditions compared to thiophene derivatives due to ring strain and nitrogen basicity .

Data Tables

Table 1: Structural and Functional Comparison of Carbamates

Compound Name Heterocycle Substituents Key Properties/Applications Reference
This compound Thiophene 3-Cl, 2-Boc Intermediate for kinase inhibitors Inferred
tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate Pyridine 5-Br, 6-Cl, 2-Boc Kinase inhibitor synthesis
tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate Benzene 3-Cl, 4-F, Boc Antifungal agent precursor
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Bicyclic Boc, fused ring Protease inhibitor scaffold

Research Findings and Implications

  • Electron-Rich vs. Electron-Deficient Systems : Thiophene derivatives exhibit greater electron density, favoring electrophilic aromatic substitution, while pyridine analogs are more suited for nucleophilic transformations .
  • Steric and Electronic Tuning : Chlorine and fluorine substituents modulate both steric accessibility and electronic profiles, enabling precise targeting in drug design .
  • Boc Deprotection Kinetics : Thiophene-based carbamates demonstrate slower Boc deprotection under acidic conditions compared to bicyclic systems, suggesting enhanced stability during multi-step syntheses .

Biological Activity

tert-butyl N-(3-chlorothiophen-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications through a review of recent research findings and case studies.

This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety linked to a 3-chlorothiophen-2-yl group. The synthesis typically involves the reaction of 3-chlorothiophen-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine, using dichloromethane as the solvent at room temperature. This synthetic route yields high purity and optimal yields.

Synthetic Route

Starting MaterialReagentConditionsYield
3-chlorothiophen-2-aminetert-butyl chloroformateTriethylamine, DCMHigh

Biological Activity

The biological activity of this compound has been the subject of various studies, highlighting its potential in antimicrobial and neuroprotective applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of resistant strains, suggesting a promising role in developing new antibiotics.

Neuroprotective Effects

In neurological studies, certain carbamate derivatives have demonstrated protective effects in models of neurodegenerative diseases such as Alzheimer's. The mechanism involves inhibition of enzymes like BACE1, which is crucial for amyloid-beta peptide formation.

Case Studies and Research Findings

  • Antimicrobial Applications : A study highlighted the efficacy of related carbamates against Staphylococcus aureus and Escherichia coli, indicating their potential as new antibiotic agents .
  • Neurodegenerative Disease Models : In vitro studies showed that certain derivatives exhibited IC50 values below 100 nM when tested against BACE1, suggesting strong potential for therapeutic application in Alzheimer's disease .
  • Cytotoxicity in Cancer Models : The compound has been evaluated for anticancer activity on various cell lines, including human breast cancer (MDA-MB-231) and ovarian carcinoma (CRL-1572). Results indicated significant cytotoxic effects with T/C % values exceeding 125, indicating substantial antineoplastic action .

The mechanism of action for this compound primarily involves enzyme inhibition. It binds to active sites on target enzymes, thereby blocking their activity and disrupting biochemical pathways essential for pathogen survival or disease progression.

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl N-(3-chlorothiophen-2-yl)carbamate be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization typically involves controlling reaction parameters such as temperature (e.g., 40–80°C), solvent choice (e.g., dichloromethane or acetonitrile for solubility), and stoichiometric ratios of reagents. Bases like sodium hydride or potassium carbonate are critical for deprotonation and carbamate formation. Purification via recrystallization or column chromatography ensures high purity .
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns on the thiophene ring.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Confirms carbamate C=O stretching (~1700 cm⁻¹) and aromatic C-Cl bonds.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses melting points and thermal stability .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight containers at room temperature, avoiding prolonged exposure to light, moisture, or extreme temperatures. Stability tests under acidic/basic conditions (pH 3–11) and with oxidizers (e.g., H₂O₂) are recommended to assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and regioselectivity. For example, modeling the nucleophilic substitution at the 3-chlorothiophene position can prioritize experimental conditions. Combine computational data with high-throughput screening to validate reaction outcomes .
  • Case Study : ICReDD’s reaction path search methods integrate computational and experimental feedback loops to reduce trial-and-error approaches .

Q. How do steric and electronic effects influence the reactivity of the carbamate group in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, slowing nucleophilic attacks on the carbamate. Electronic effects (e.g., electron-withdrawing Cl on thiophene) polarize the carbamate carbonyl, enhancing electrophilicity. Kinetic studies under varying temperatures and catalysts (e.g., Pd/Cu systems) quantify these effects .

Q. What strategies resolve contradictions in reported toxicity or stability data for tert-butyl carbamate derivatives?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., OECD guidelines) to isolate variables. For example, discrepancies in toxicity profiles may arise from impurities; thus, HPLC purity assays (>95%) are critical. Cross-reference data with structurally analogous compounds (e.g., tert-butyl N-(4-chloropyrimidin-2-yl)carbamate) to identify trends .

Q. How can regioselective functionalization of the thiophene ring be achieved without cleaving the carbamate group?

  • Methodological Answer : Use protecting groups (e.g., Boc) for the carbamate during thiophene derivatization. Metal-catalyzed C-H activation (e.g., Pd-mediated coupling) enables selective modifications at the 4- or 5-positions of the thiophene. Monitor selectivity via LC-MS and X-ray crystallography .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(3-chlorothiophen-2-yl)carbamate
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tert-butyl N-(3-chlorothiophen-2-yl)carbamate

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